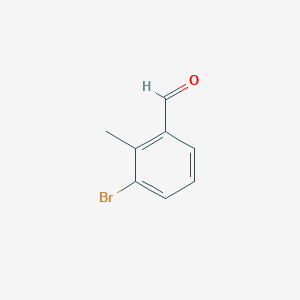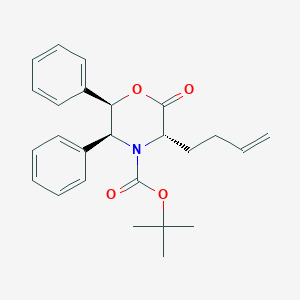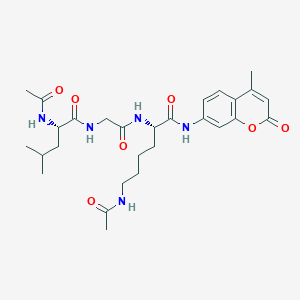
2-Brom-2-(4-Chlorphenyl)essigsäure
Übersicht
Beschreibung
Alpha-Bromo-4-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Alpha-Bromo-4-chlorophenylacetic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in the preparation of biologically active compounds such as the antithrombotic clopidogrel .
Biochemical Pathways
Pharmacokinetics
Its molecular properties such as a molecular weight of 249489, a density of 17±01 g/cm3, and a boiling point of 3261±270 °C at 760 mmHg suggest that it could have significant bioavailability .
Action Environment
It’s known that the compound is stable under recommended temperatures and pressures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Bromo-4-chlorophenylacetic acid can be synthesized through the Hell-Volhard-Zelinsky reaction , which involves the bromination of carboxylic acids at the alpha position. The reaction typically starts with the treatment of 4-chlorophenylacetic acid with phosphorus tribromide (PBr3) and bromine (Br2) to form the corresponding alpha-bromo derivative . The reaction conditions usually involve refluxing the mixture in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: On an industrial scale, the production of 2-bromo-2-(4-chlorophenyl)acetic Acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Bromo-4-chlorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed:
Substitution: Formation of alpha-substituted derivatives such as alpha-azido-4-chlorophenylacetic acid or alpha-methoxy-4-chlorophenylacetic acid.
Reduction: Formation of alpha-hydroxy-4-chlorophenylacetic acid.
Oxidation: Formation of 4-chlorophenylacetic acid or 4-chlorophenylacetone.
Vergleich Mit ähnlichen Verbindungen
Alpha-Bromo-4-chlorophenylacetic acid can be compared with other similar compounds such as:
Alpha-Bromo-phenylacetic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Alpha-Chloro-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
Alpha-Bromo-4-methoxyphenylacetic acid: Contains a methoxy group instead of a chlorine atom, leading to different electronic and steric effects.
The uniqueness of 2-bromo-2-(4-chlorophenyl)acetic Acid lies in the presence of both bromine and chlorine atoms, which impart distinct reactivity and versatility in various chemical transformations.
Eigenschaften
IUPAC Name |
2-bromo-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAAWLOOHBFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440812 | |
| Record name | alpha-Bromo-4-chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-73-5 | |
| Record name | alpha-Bromo-4-chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Bromo-4-chlorophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q1: Can α-bromo-4-chlorophenylacetic acid be optically resolved using the method described in the paper?
A1: The research paper indicates that attempts to resolve α-bromo-4-chlorophenylacetic acid using the copper(II)-mediated resolution with O,O'-dibenzoyltartaric acid were unsuccessful, yielding only the racemic form of the acid. [] This suggests that this specific method is not effective for the optical resolution of this particular compound.
Q2: Why might the resolution method be ineffective for α-bromo-4-chlorophenylacetic acid compared to other similar compounds?
A2: While the paper does not provide a definitive answer, it does highlight that successful resolution was observed for α-halo carboxylic acids with substituents in the ortho position of the phenyl ring (e.g., α-bromo-2-chlorophenylacetic acid). [] This suggests that the position of the chlorine atom on the phenyl ring in α-bromo-4-chlorophenylacetic acid (para position) might hinder the interaction with the chiral resolving agent, preventing effective enantiomeric separation. Further investigation would be needed to confirm this hypothesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

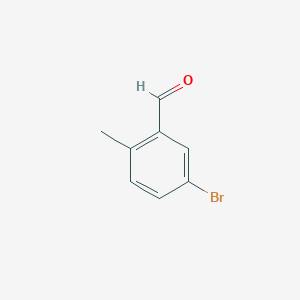

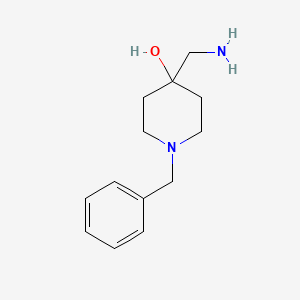
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

